molecular formula C22H22N4O4 B13482507 5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13482507
M. Wt: 406.4 g/mol
InChI Key: KCNVQGAPJXNERW-UHFFFAOYSA-N
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Description

5-{[3-(2-aminophenyl)propyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound features a unique structure that includes an isoindole core, a piperidine ring, and an aminophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(2-aminophenyl)propyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Piperidine Ring: This step often involves the use of a piperidine derivative, which is reacted under specific conditions to form the desired ring structure.

    Attachment of the Aminophenyl Group: This step involves the use of an aminophenyl derivative, which is coupled to the core structure through a series of reactions, often involving amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(2-aminophenyl)propyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized isoindole derivatives, while reduction could produce reduced piperidine derivatives.

Scientific Research Applications

5-{[3-(2-aminophenyl)propyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[3-(2-aminophenyl)propyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and other indole derivatives share structural similarities and have diverse biological activities.

    Piperidine Derivatives: Compounds like piperidine and its derivatives are also structurally related and have various applications in medicinal chemistry.

Uniqueness

What sets 5-{[3-(2-aminophenyl)propyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. This makes it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

5-[3-(2-aminophenyl)propylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C22H22N4O4/c23-17-6-2-1-4-13(17)5-3-11-24-14-7-8-15-16(12-14)22(30)26(21(15)29)18-9-10-19(27)25-20(18)28/h1-2,4,6-8,12,18,24H,3,5,9-11,23H2,(H,25,27,28)

InChI Key

KCNVQGAPJXNERW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCC4=CC=CC=C4N

Origin of Product

United States

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